{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
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Overview
Description
{9-Propyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents. One common method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent . Another method includes the use of a ruthenium catalyst to reduce 9-azabicyclo[3.3.1]nonan-3-one derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride and ruthenium catalysts are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in catalytic reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Uniqueness
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to its propyl group, which can influence its reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(9-propyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-14-11-4-3-5-12(14)8-10(7-11)9-13/h10-12H,2-9,13H2,1H3 |
InChI Key |
IYWDRIZYLBAIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)CN |
Origin of Product |
United States |
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